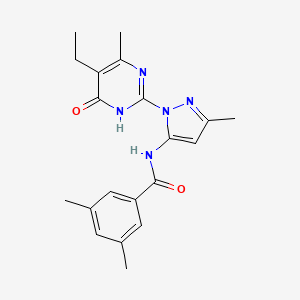
(6-Fluoro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Fluoro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone” is a chemical compound with the molecular formula C24H25FN2O3S2. It has an average mass of 472.595 Da and a monoisotopic mass of 472.129059 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, is a topic of interest in medicinal chemistry research . Quinoline derivatives are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, and electronics . The synthesis of these compounds often involves chemical modification of the quinoline nucleus, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . It also contains a morpholino group and a sulfonyl group attached to an isobutylphenyl group .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the substitution on the heterocyclic pyridine ring . These compounds are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Fluorescence Labeling and Bioanalysis
6-Methoxy-4-quinolone (6-MOQ) derivatives demonstrate strong fluorescence in a wide pH range of aqueous media, making them suitable for bioanalytical applications. The derivative [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine (6-MOQ-NH2) was synthesized for the determination of carboxylic acids, showcasing its potential as a fluorescent labeling reagent in biomedical analysis due to its high stability and sensitivity in aqueous environments (Hirano et al., 2004).
Antiproliferative Activity
Synthesis and structural exploration of a novel heterocycle, specifically (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have shown potential antiproliferative activity. The compound's structure was characterized using various techniques, including X-ray diffraction studies, indicating its utility in studying molecular interactions in the solid state and potential applications in developing antiproliferative agents (Prasad et al., 2018).
Tubulin Polymerization Inhibition
2-Anilino-3-aroylquinolines, including derivatives with structural similarities to the queried compound, have been investigated for their cytotoxic activity against human cancer cell lines by inhibiting tubulin polymerization. These compounds demonstrated significant antiproliferative activity, particularly against human lung cancer and prostate cancer cell lines, suggesting their potential application in cancer therapy (Srikanth et al., 2016).
Novel Fluorophores and Oxidants
Research on quinolinium fluorochromate (QFC) has highlighted its utility as an improved chromium(VI) oxidant for organic substrates. QFC's synthesis and applications in various oxidation reactions demonstrate its relevance in organic chemistry, particularly in synthesizing complex organic molecules and intermediates (Chaudhuri et al., 1994).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the available resources, quinoline derivatives are known for their wide range of biological activities. They are used in the treatment of various conditions including malaria, microbial infections, mycobacterial infections, depression, convulsions, viral infections, cancer, hypertension, and inflammation .
Future Directions
Properties
IUPAC Name |
[6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-16(2)13-17-3-6-19(7-4-17)32(29,30)23-20-14-18(25)5-8-22(20)26-15-21(23)24(28)27-9-11-31-12-10-27/h3-8,14-16H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJHFOAAIUQVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2965810.png)
![1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965812.png)


![N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965818.png)

![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2965821.png)




![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2965830.png)
![2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N,N-diethylacetamide](/img/structure/B2965831.png)
![3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2965832.png)
